N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide” was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Scientific Research Applications
Organic Synthesis and Catalysis
- Platinum-Catalyzed Hydroamination : A study demonstrates the use of platinum catalysts in the hydroamination of unactivated olefins with carboxamides, a process relevant to the synthesis of benzamide derivatives and potentially applicable to the synthesis or functionalization of compounds similar to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide (Wang & Widenhoefer, 2004).
Material Science
- Polyimides Synthesis : The synthesis and characterization of novel aromatic polyimides, including those derived from benzamide-like structures, highlighting applications in high-performance materials (Butt et al., 2005).
Pharmacology and Molecular Imaging
- Sigma-2 Receptor Probes : Investigation of benzamide analogues as sigma-2 receptor probes for in vitro studies, relevant to understanding receptor binding and potentially guiding the development of therapeutic agents (Xu et al., 2005).
Environmental Science
- Photocatalytic Degradation : The use of titanium dioxide for the photocatalytic degradation of organic compounds, including benzamide derivatives, which may indicate the potential environmental impact and degradation pathways of this compound (Torimoto et al., 1996).
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-3-2-4-13(9-12)17(19)18-7-8-20-14-5-6-15-16(10-14)22-11-21-15/h2-6,9-10H,7-8,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUKQCJLUZSBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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